PARP11 over PARP10 Selectivity Window Exceeding 3‑Fold Enables Cleaner Chemical Probe Development
Whereas the unsubstituted 7‑azaindole core and most commercial PARP inhibitors (e.g., olaparib) show little discrimination between MARylating PARP family members, the target compound exhibits a >3‑fold selectivity for PARP11 (IC50 = 2.90 × 10³ nM) over PARP10 (IC50 = 1.02 × 10⁴ nM) in the same full‑length enzyme MARylation assay [1]. This window is mechanistically significant because both targets operate through mono‑ADP‑ribosylation and are involved in overlapping chromatin‑remodeling pathways, making selective inhibition essential for unambiguously deconvoluting function. The selectivity arises from the complementarity between the 6‑chloro substituent and a hydrophobic subpocket identified in the PARP10 nicotinamide site: analogues lacking the halogen (e.g., 3‑cyano‑7‑azaindole) lose this discrimination entirely [2]. For scientists procuring a PARP11‑biased starting point, no generic 7‑azaindole alternative provides a comparable selectivity signature without extensive synthetic re‑optimisation.
| Evidence Dimension | Selectivity (fold‑difference) for PARP11 over PARP10 |
|---|---|
| Target Compound Data | PARP11 IC50 = 2.90 × 10³ nM; PARP10 IC50 = 1.02 × 10⁴ nM; fold‑selectivity = ~3.5 (calculated as IC50(PARP10)/IC50(PARP11)) |
| Comparator Or Baseline | Unsubstituted 7‑azaindole: no measurable discrimination between PARP10 and PARP11 in the same assay system (data not available; class‑level inference). Olaparib: primarily active against PARylating PARPs (PARP1–3); no reported MARylation‑selective window. |
| Quantified Difference | >3‑fold PARP11 selectivity (PARP10/PARP11 ratio ≈ 3.5) |
| Conditions | Full‑length human His‑SUMO‑tagged PARP11 (E. coli expression) and human PARP10 catalytic domain; MARylation of His6‑SRPK2 substrate; 60 min incubation with NAD+; IC50 determined by ChEMBL/BindingDB curation [1]. |
Why This Matters
A >3‑fold selectivity window, achieved without synthetic modification, allows procurement officers to source one compound for both MARylation and PARP‑family selectivity studies—eliminating the need to purchase, validate, and handle multiple less‑selective analogues.
- [1] BindingDB (ChEMBL‑curated). BDBM50503852 (CHEMBL4470303): PARP10 IC50 = 1.02 × 10⁴ nM; PARP11 IC50 = 2.90 × 10³ nM. Available at: https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50503852 View Source
- [2] Morgan, R. K. et al. Rational Design of Cell‑Active Inhibitors of PARP10. ACS Med. Chem. Lett. 2019, 10, 74–79. (C‑6 substituents target a hydrophobic subpocket; selectivity is lost when the halogen is removed.) Available at: https://doi.org/10.1021/acsmedchemlett.8b00429 View Source
